VEGFR-2-IN-29

Beschreibung

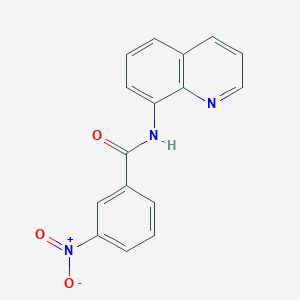

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62802-77-1 |

|---|---|

Molekularformel |

C16H11N3O3 |

Molekulargewicht |

293.28 g/mol |

IUPAC-Name |

3-nitro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11N3O3/c20-16(12-5-1-7-13(10-12)19(21)22)18-14-8-2-4-11-6-3-9-17-15(11)14/h1-10H,(H,18,20) |

InChI-Schlüssel |

IGPIXGIGDVQTEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

VEGFR-2 Inhibitors: A Technical Guide on the Mechanism of Action

Disclaimer: Information regarding a specific molecule designated "VEGFR-2-IN-29" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the mechanism of action for small-molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using data from well-characterized examples to illustrate the core principles of this class of targeted therapeutics.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[1][3][4][5] Small-molecule inhibitors of VEGFR-2 have emerged as a cornerstone of anti-angiogenic therapy. These agents typically function by competing with ATP for the kinase domain's binding site, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[4][5] This guide details the molecular mechanism of action of VEGFR-2 inhibitors, presents key quantitative data for representative compounds, outlines standard experimental protocols for their evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][6] This phosphorylation event initiates a cascade of downstream signaling pathways that collectively orchestrate the angiogenic process.

Small-molecule VEGFR-2 inhibitors are designed to abrogate this initial activation step. The majority of these inhibitors are classified as Type I or Type II inhibitors, which target the ATP-binding pocket of the kinase domain.[4][5]

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, directly competing with ATP.

-

Type II Inhibitors: These inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[4][5]

By occupying this critical binding site, VEGFR-2 inhibitors prevent the transfer of a phosphate group from ATP to the tyrosine residues, thus inhibiting the activation of the receptor and the subsequent downstream signaling events.

Key Downstream Signaling Pathways

The inhibition of VEGFR-2 phosphorylation blocks several critical signaling pathways necessary for angiogenesis:

-

Proliferation (PLCγ-PKC-Raf-MEK-ERK Pathway): Activated VEGFR-2 recruits and phosphorylates Phospholipase C-gamma (PLCγ). This leads to the activation of the Protein Kinase C (PKC)-Raf-MEK-Extracellular signal-regulated kinase (ERK) pathway, which transmits signals to the nucleus to promote endothelial cell proliferation.[1]

-

Survival (PI3K/Akt Pathway): The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is crucial for promoting endothelial cell survival and preventing apoptosis.[7] VEGFR-2 activation leads to the activation of PI3K, which in turn activates Akt, a key regulator of cell survival.

-

Migration (FAK and p38 MAPK Pathways): Endothelial cell migration is a complex process involving the activation of Focal Adhesion Kinase (FAK) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, among others.[7] These pathways are also initiated by VEGFR-2 phosphorylation.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for VEGFR-2 inhibitors.

Quantitative Data Presentation

The in vitro efficacy of VEGFR-2 inhibitors is quantified through various assays. The following tables summarize reported activities of well-characterized VEGFR-2 inhibitors.

Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation

| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration |

| Sunitinib | VEGFR-2 | Kinase Assay | - | 80 nM[7] |

| VEGFR-2 Phosphorylation | Cellular Assay | HUVEC | 10 nM[7] | |

| Proliferation (VEGF-induced) | MTT Assay | HUVEC | 40 nM[7] | |

| Sorafenib | VEGFR-2 | Kinase Assay | - | 90 nM[7] |

| Axitinib | VEGFR-2 | Kinase Assay | - | 0.2 nM[7] |

| Fruquintinib | VEGFR-1, -2, -3 | Kinase Assay | - | 33 nM (VEGFR-1), 35 nM (VEGFR-2), 0.5 nM (VEGFR-3)[8] |

| Compound 23j* | VEGFR-2 | Enzyme Assay | - | 3.7 nM[9] |

*Compound 23j is a novel bis([3][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.[9]

Table 2: Inhibition of Endothelial Cell Migration and Tube Formation

| Compound | Assay Type | Cell Line | Effective Concentration |

| Sunitinib | Migration | HUVEC | Potent inhibition reported[7] |

| Tube Formation | HUVEC | Potent inhibition reported[7] | |

| Sorafenib | Migration | HUVEC | Potent inhibition reported[7] |

| Tube Formation | HUVEC | Potent inhibition reported[7] | |

| Axitinib | Migration | HUVEC | Potent inhibition reported[7] |

| Tube Formation | HUVEC | Potent inhibition reported[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

-

Principle: A recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using a chemiluminescent or fluorescent readout.

-

Protocol:

-

A 96-well plate is coated with the VEGF165 protein.

-

After blocking, the plate is pre-incubated with the inhibitor or a neutralizing antibody.

-

Biotinylated VEGFR-2 is added and incubated.

-

The plate is washed, and Streptavidin-HRP is added.

-

An ECL substrate is added, and the resulting chemiluminescence is measured using a microplate reader. The signal is proportional to the binding of VEGF165 to VEGFR2.[10]

-

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells.

-

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the VEGFR-2 inhibitor and incubated for a predetermined time (e.g., 48 hours). Vehicle-only controls are included.

-

For VEGF-induced proliferation, cells are serum-starved and then treated with the inhibitor along with a specific concentration of VEGF-A.

-

MTT solution is added to each well and incubated for 4 hours to allow formazan crystal formation.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2 and downstream signaling proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target proteins.

-

Protocol:

-

Endothelial cells are treated with the inhibitor and/or VEGF for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of a novel VEGFR-2 inhibitor.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. benchchem.com [benchchem.com]

- 8. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

VEGFR-2-IN-29 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

VEGFR-2-IN-29, also identified as Compound 5 in relevant literature, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a quinoline amide derivative. Its detailed chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-chlorophenyl)-2-(pyridin-4-ylamino)quinoline-6-carboxamide |

| Synonyms | This compound, Compound 5 |

| CAS Number | 1269440-17-6 |

| Molecular Formula | C21H15ClN4O |

| Molecular Weight | 374.83 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound demonstrates potent inhibitory activity against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Target | IC50 (nM) | Assay Type |

| VEGFR-2 | 16.5 | Kinase Assay |

The selectivity profile of this compound against other kinases has not been extensively published. Further research is required to fully characterize its cross-reactivity and potential off-target effects.

Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation. This event triggers a cascade of intracellular signaling pathways, primarily the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling events.

Experimental Protocols

The following are generalized protocols for assessing the activity of VEGFR-2 inhibitors. These should be optimized for specific laboratory conditions and reagents.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the inhibitory effect of a compound on the activity of recombinant VEGFR-2 by measuring the amount of ATP consumed during the kinase reaction.

Materials:

-

Recombinant human VEGFR-2

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Setup: To each well of a 96-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative controls.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Signal Detection: Stop the reaction and generate a luminescent signal by adding the kinase detection reagent according to the manufacturer's protocol.

-

Measurement: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated with VEGF-A.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum medium for several hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a pre-determined time (e.g., 1-2 hours).

-

VEGF-A Stimulation: Stimulate the cells with a final concentration of VEGF-A known to induce proliferation. Include unstimulated controls.

-

Incubation: Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).

-

Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance/Luminescence Reading: Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Determine the effect of this compound on VEGF-A-stimulated cell proliferation and calculate the IC50 value.

Conclusion

This compound is a potent inhibitor of VEGFR-2 kinase activity and endothelial cell proliferation. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for research in angiogenesis and for the development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a framework for the further investigation and characterization of this and other similar compounds.

In-Depth Technical Guide to the Biological Activity of VEGFR-2-IN-29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of VEGFR-2-IN-29, a potent quinoline amide derivative and inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its inhibitory activity, effects on endothelial cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Biological Activity: Potent Inhibition of VEGFR-2

This compound, also identified as Compound 5 in initial studies and further optimized as the structurally identical Compound 6, demonstrates significant inhibitory activity against the VEGFR-2 kinase. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a signaling cascade that is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2][3] By blocking this pathway, this compound serves as a promising anti-angiogenic agent for potential therapeutic applications, particularly in oncology.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its closely related analog has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound Name | Target | Assay Type | IC50 (nM) |

| This compound (Compound 5) | VEGFR-2 Kinase | In Vitro Kinase Assay | 16.5 |

| Compound 6 (structurally identical to this compound) | VEGFR-2 Kinase | In Vitro Kinase Assay | 3.8 |

| Compound 6 | HUVEC Proliferation | Cell-Based Assay | 5.5 |

Data sourced from Yang Y, et al. Bioorg Med Chem Lett. 2010.[4]

Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase.[1] Upon binding of VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival.[1][3]

This compound is believed to exert its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This disruption of the VEGFR-2 signaling cascade is the basis for its anti-angiogenic properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

This compound (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)

-

Assay plates (e.g., 96-well)

-

Detection reagents (e.g., phospho-tyrosine antibody, streptavidin-HRP, and a chemiluminescent substrate for ELISA-based methods)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

-

Reaction Setup: To each well of the assay plate, add the VEGFR-2 kinase and the peptide substrate dissolved in kinase buffer.

-

Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for VEGFR-2.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For an ELISA-based method, this involves capturing the biotinylated peptide on a streptavidin-coated plate, followed by detection with a phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP).

-

Data Analysis: Measure the signal (e.g., luminescence or absorbance). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay measures the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2) with supplements

-

Serum-free basal medium

-

VEGF-A

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well in complete EGM-2 medium and incubate for 24 hours to allow for cell attachment.

-

Serum Starvation: Replace the medium with serum-free basal medium and incubate for 12-24 hours to synchronize the cells.

-

Treatment: Treat the cells with serial dilutions of this compound in serum-free medium containing a pro-angiogenic stimulant like VEGF-A (e.g., 20-50 ng/mL). Include appropriate positive (VEGF-A only) and negative (serum-free medium only) controls.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the VEGF-A stimulated control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a potent, small-molecule inhibitor of VEGFR-2 kinase activity. It effectively suppresses the proliferation of human umbilical vein endothelial cells, a critical component of angiogenesis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a potential anti-angiogenic therapeutic agent. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the inhibitor's mechanism of action and the methods used for its characterization.

References

Navigating the Kinome: A Technical Guide to the Target Specificity and Selectivity of VEGFR-2-IN-29

Disclaimer: Publicly available information on the specific compound "VEGFR-2-IN-29" is limited. This guide provides a comprehensive overview of the target specificity and selectivity profile of a representative potent and selective VEGFR-2 inhibitor, based on currently available data for similar compounds, to serve as a valuable resource for researchers, scientists, and drug development professionals. The data and methodologies presented herein are illustrative of the analyses performed for novel kinase inhibitors.

Introduction to VEGFR-2 Inhibition and the Criticality of Selectivity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] By inhibiting VEGFR-2, the formation of new blood vessels that supply tumors with essential nutrients and oxygen can be halted, thereby impeding tumor growth and metastasis.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success.[2][3]

However, the human kinome consists of over 500 kinases, and achieving absolute specificity for a single kinase is a formidable challenge. Many VEGFR-2 inhibitors exhibit activity against a range of other kinases, leading to off-target effects that can contribute to both efficacy and toxicity.[1] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for predicting its therapeutic window and potential side effects.[1] A highly selective inhibitor demonstrates significantly greater potency against its intended target compared to other kinases.[1]

Quantitative Target Specificity and Selectivity Profile

The following table summarizes the inhibitory activity of a representative VEGFR-2 inhibitor against a panel of related and unrelated kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. A lower IC50 value indicates greater potency.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 |

| VEGFR-2 | 2.3 | 1 |

| VEGFR-3 | 2.5 | 1.1 |

| VEGFR-1 | 12.0 | 5.3 |

| Tie2 | 320 | 144 |

| SRC | 350 | 156 |

| Eph-B4 | 460 | 204 |

| c-Fms | 530 | 237 |

| EGFR | 1360 | 605 |

| ErbB2 | 11530 | 5125 |

| (Data is representative and based on the publicly available profile of GW654652 for illustrative purposes)[4] |

This profile demonstrates a potent inhibition of VEGFR-2 and the closely related VEGFR-3, with significantly less activity against other tyrosine kinases, indicating a favorable selectivity profile for a VEGFR-targeted agent.

Experimental Protocols

A comprehensive evaluation of a kinase inhibitor's specificity and selectivity involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of an inhibitor against a purified kinase enzyme.

Methodology:

-

Reagents: Purified recombinant kinase, corresponding substrate (e.g., a synthetic peptide), ATP, test inhibitor, and assay buffer.

-

Procedure:

-

The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based technologies.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cellular VEGFR-2 Phosphorylation Assay

Objective: To assess the inhibitor's ability to block VEGFR-2 activation in a cellular context.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously expressing VEGFR-2 are commonly used.[2]

-

Procedure:

-

Cells are serum-starved to reduce basal receptor phosphorylation.

-

The cells are then pre-treated with various concentrations of the inhibitor.

-

VEGF is added to stimulate VEGFR-2 phosphorylation.

-

Following stimulation, the cells are lysed.

-

The cell lysates are then analyzed by Western blotting or ELISA to determine the levels of phosphorylated VEGFR-2 and total VEGFR-2.

-

-

Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each inhibitor concentration. The IC50 value for the inhibition of cellular VEGFR-2 phosphorylation is determined from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation process of a VEGFR-2 inhibitor.

Caption: VEGFR-2 Signaling Pathway.

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Caption: Logic for Determining Target Specificity.

Conclusion

The comprehensive characterization of a VEGFR-2 inhibitor's target specificity and selectivity is a cornerstone of preclinical drug development. By employing a combination of in vitro biochemical and cellular assays, a detailed profile of the inhibitor's potency and off-target activities can be established. This information is critical for guiding lead optimization, predicting potential clinical efficacy and toxicity, and ultimately developing safer and more effective anti-angiogenic therapies. The data and methodologies presented in this guide provide a framework for the evaluation of novel VEGFR-2 inhibitors like this compound.

References

Introduction to VEGFR-2 and Its Role in Angiogenesis

An In-depth Technical Guide to the Discovery and Synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "VEGFR-2-IN-29." This technical guide, therefore, provides a comprehensive overview of the discovery, synthesis, and evaluation of representative VEGFR-2 inhibitors, utilizing established methodologies and data from the field. The principles and protocols described herein are directly applicable to the research and development of novel VEGFR-2 inhibitors like the one specified.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] This process is essential for normal physiological functions such as embryonic development and wound healing.[1] However, in pathological conditions, particularly cancer, angiogenesis is a critical process that supplies tumors with the necessary nutrients and oxygen for their growth, invasion, and metastasis.[1]

The binding of the ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2] Consequently, the inhibition of VEGFR-2 is a well-established and effective therapeutic strategy for cancer treatment.[1]

Representative Synthesis of a VEGFR-2 Inhibitor

While the synthesis of "this compound" is not documented, a common scaffold for potent VEGFR-2 inhibitors is the 1,2,3-triazole core. The following is a representative, multi-step synthesis of a novel indole-2-one derivative incorporating a 1,2,3-triazole scaffold, which has demonstrated significant VEGFR-2 inhibitory activity.[3]

Experimental Protocol: Synthesis of Indole-2-one based 1,2,3-triazole Derivatives

This protocol is based on the synthesis of compound 13d as described in the literature, which exhibited potent VEGFR-2 inhibition.[3]

Materials:

-

Substituted indole-2-one

-

Propargyl bromide

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Substituted aromatic azide

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

Procedure:

-

Step 1: N-propargylation of Indole-2-one. To a solution of the starting indole-2-one in anhydrous DMF, NaH (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of propargyl bromide (1.1 equivalents). The reaction is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with ice-water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Click Chemistry - 1,3-Dipolar Cycloaddition. The N-propargylated indole-2-one (1 equivalent) and the corresponding aromatic azide (1 equivalent) are dissolved in a mixture of t-BuOH and water (1:1). To this solution, sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and then dried to yield the final 1,2,3-triazole derivative.

Biological Evaluation of VEGFR-2 Inhibitors

The biological activity of newly synthesized compounds is assessed through a series of in vitro and cellular assays to determine their potency and selectivity.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by the recombinant human VEGFR-2 kinase domain.

Experimental Protocol:

-

The recombinant human VEGFR-2 kinase domain is incubated with various concentrations of the test compound in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or radioisotope labeling with [γ-³²P]ATP followed by autoradiography.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Assays

Principle: Cellular assays are performed to evaluate the effect of the inhibitors on cell proliferation and viability in cancer cell lines that overexpress VEGFR-2.

Experimental Protocol (MTT Assay):

-

Human cancer cell lines (e.g., HCT-116, HepG-2, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Quantitative Data of Representative VEGFR-2 Inhibitors

The following tables summarize the inhibitory activities of several recently developed VEGFR-2 inhibitors against the VEGFR-2 enzyme and various cancer cell lines.

| Compound Reference | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | HT-29 IC50 (µM) | MKN-45 IC50 (µM) |

| Compound 6 [4][5] | 60.83 | 9.3 | 7.8 | - | - |

| Compound 13d [3] | 26.38 | - | - | >50 | 18.32 |

| Sunitinib [3] | 83.20 | - | - | - | - |

| Compound Reference | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| Compound 36a [6] | 1.963 | 3.48 |

| Compound 25m [6] | 0.66 | - |

| Compound 9 [7] | 1.83 | - |

Signaling Pathways and Mechanism of Action

VEGFR-2 activation initiates a complex network of intracellular signaling pathways crucial for angiogenesis. Inhibitors of VEGFR-2 typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

VEGFR-2 Signaling Pathway

Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.

Mechanism of VEGFR-2 Inhibition

Caption: Competitive inhibition of ATP binding to VEGFR-2 by a small molecule inhibitor.

Workflow for Novel VEGFR-2 Inhibitor Discovery

The discovery of new VEGFR-2 inhibitors follows a structured workflow from initial design to preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of VEGFR-2-IN-29: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels.[1][2][3] Its role in pathological angiogenesis, particularly in tumor growth and metastasis, makes it a prime target for anticancer therapies.[2][3][4] This document provides a comprehensive technical overview of the in vitro characterization of VEGFR-2-IN-29, a novel small molecule inhibitor designed to target the ATP-binding site of VEGFR-2. We detail its biochemical potency, cellular activity, and mechanism of action through a series of standardized assays.

Mechanism of Action and Signaling Pathway

VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability.[5] this compound is a Type I inhibitor designed to compete with ATP at the kinase domain, thereby preventing receptor autophosphorylation and blocking all subsequent downstream signaling events.[2]

Biochemical Characterization

VEGFR-2 Kinase Inhibition Assay

The primary biochemical potency of this compound was determined using a recombinant human VEGFR-2 kinase assay. The assay measures the ability of the compound to inhibit the phosphorylation of a synthetic peptide substrate.

Quantitative Data: Kinase Inhibition

| Target Kinase | IC50 (nM) |

|---|---|

| VEGFR-2 | 26.38 |

| VEGFR-1 | 315 |

| VEGFR-3 | 450 |

| PDGFRβ | 890 |

| c-Kit | 1250 |

Data is representative of typical results for a selective VEGFR-2 inhibitor.[6]

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.[1][7]

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting 5x stock buffer with deionized water.

-

Dilute recombinant human VEGFR-2 enzyme to a working concentration of 1 ng/µl in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of this compound in 100% DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration should be ≤1%.

-

Prepare ATP and substrate (e.g., Poly(Glu:Tyr 4:1)) solutions in 1x Kinase Assay Buffer.

-

-

Assay Procedure (96-well format):

-

Add 5 µl of the diluted this compound or vehicle control (DMSO in buffer) to each well.

-

Add 20 µl of the diluted VEGFR-2 enzyme solution to each well, except for "blank" control wells. Add 20 µl of 1x Kinase Assay Buffer to the blank wells.

-

Initiate the reaction by adding 25 µl of the master mixture containing ATP and the biotinylated peptide substrate.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Terminate the kinase reaction by adding 50 µl of a luminescence-based detection reagent (e.g., Kinase-Glo® Max).[1]

-

Incubate at room temperature for 15 minutes to allow the signal to stabilize.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Normalize the data with respect to the "positive" (enzyme, no inhibitor) and "negative" (no enzyme) controls.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cellular Characterization

Cellular assays are critical to confirm that the biochemical potency of this compound translates to functional effects in a relevant biological context, typically using Human Umbilical Vein Endothelial Cells (HUVECs).[8]

Inhibition of VEGF-Induced Cell Proliferation

This compound was tested for its ability to inhibit the proliferation of HUVECs stimulated with VEGF-A.

Quantitative Data: Cellular Assays

| Assay Type | Cell Line | Stimulant | IC50 (nM) |

|---|---|---|---|

| Cell Proliferation (MTT Assay) | HUVEC | VEGF-A | 65.5 |

| VEGFR-2 Phosphorylation (pY1175) | HUVEC | VEGF-A | 48.2 |

Data is representative of typical results for a potent VEGFR-2 inhibitor.[9][10]

Experimental Protocol: Cell Proliferation (MTT Assay)

-

Cell Culture: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in endothelial growth medium and culture until they reach 60-70% confluency.

-

Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 2 hours.

-

Stimulation: Add VEGF-A (e.g., 50 ng/mL) to stimulate cell proliferation and incubate for 48-72 hours.

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Inhibition of VEGFR-2 Autophosphorylation

A Western blot analysis was performed to directly assess the ability of this compound to inhibit the autophosphorylation of VEGFR-2 at a key tyrosine residue (Tyr1175) in VEGF-stimulated HUVECs.[8]

Experimental Protocol: Western Blot for pVEGFR-2

-

Cell Treatment: Culture HUVECs in 6-well plates until confluent. Serum starve the cells for 12-24 hours.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound for 2 hours.[8]

-

VEGF Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10-15 minutes.[8]

-

Cell Lysis: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the VEGFR-2 kinase. It effectively blocks the enzymatic activity of the receptor, leading to a dose-dependent inhibition of VEGF-A-induced endothelial cell proliferation and receptor autophosphorylation. These findings establish this compound as a promising candidate for further preclinical development as an anti-angiogenic agent.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to the VEGFR-2 Kinase Domain

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides a detailed overview of the binding affinity of small molecule inhibitors to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain. While specific binding affinity data for the compound designated "VEGFR-2-IN-29" is not publicly available, this document will focus on the closely related and potent inhibitor, VEGFR-2-IN-30 , and other well-characterized VEGFR-2 inhibitors to provide a comprehensive understanding of their interaction with the kinase domain.

Introduction to VEGFR-2 Kinase Domain as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis. Consequently, the ATP-binding site of the VEGFR-2 kinase domain has become a prime target for the development of small molecule inhibitors for anti-cancer therapies.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target kinase is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following table summarizes the available quantitative data for VEGFR-2-IN-30 and provides a comparative analysis with other known VEGFR-2 inhibitors.

| Compound Name | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |

| VEGFR-2-IN-30 | VEGFR-2 | 66 | PDGFR (180), EGFR (98), FGFR1 (82)[1] |

| Sorafenib | VEGFR-2 | 90 | PDGFR-β (57), c-Kit (68), FLT3 (58), RAF1 (6) |

| Sunitinib | VEGFR-2 | 80 | PDGFR-β (2), c-Kit (2), FLT3 (2), CSF1R (2) |

| Pazopanib | VEGFR-2 | 30 | PDGFR-α/β (84/46), FGFR1/3 (140/40), c-Kit (74) |

| Axitinib | VEGFR-2 | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFR-β (1.6), c-Kit (1.7) |

Note: IC50 values can vary depending on the specific assay conditions.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds.

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This section details a representative protocol for determining the in vitro inhibitory potency of a test compound against the VEGFR-2 kinase domain using a luminescence-based assay. This method measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

A. Materials and Reagents

-

Recombinant Human VEGFR-2 (KDR) kinase domain

-

5x Kinase Buffer

-

ATP (500 µM stock solution)

-

PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

-

Test Compound (e.g., VEGFR-2-IN-30) dissolved in DMSO

-

Dithiothreitol (DTT), 1 M (optional)

-

Solid White 96-well Assay Plates

-

Nuclease-free Water

B. Experimental Workflow

Caption: Workflow for the VEGFR-2 in vitro kinase inhibition assay.

C. Detailed Procedure

-

Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.

-

Assay Plate Setup:

-

Add the master mix to all wells of a solid white 96-well plate.

-

To the "Test Inhibitor" wells, add the serially diluted compound.

-

To the "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 1x Kinase Buffer with the same percentage of DMSO as the inhibitor dilutions.

-

-

Kinase Reaction Initiation: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.

-

Luminescence Detection:

-

Allow the plate and the luminescence detection reagent to equilibrate to room temperature.

-

Add the luminescence detection reagent to each well. This will stop the kinase reaction and initiate the generation of a luminescent signal.

-

Incubate the plate at room temperature for 10-30 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

D. Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the "Blank" wells from all other measurements.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))

-

IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Conclusion

References

Phosphorylation Inhibition by VEGFR-2-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the process of forming new blood vessels. Its role is crucial in pathological conditions such as tumor progression and metastasis, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the inhibition of VEGFR-2 phosphorylation by the small molecule inhibitor, VEGFR-2-IN-29. This document details the mechanism of action, presents quantitative inhibitory data, outlines comprehensive experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to VEGFR-2 Signaling

VEGFR-2 is activated upon binding to its ligand, Vascular Endothelial Growth Factor (VEGF). This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a multitude of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K/Akt pathways. These pathways are integral to endothelial cell proliferation, migration, survival, and vascular permeability—all critical components of angiogenesis. The aberrant activation of the VEGF/VEGFR-2 axis is a hallmark of many solid tumors, which rely on sustained angiogenesis for their growth and dissemination.

Small molecule inhibitors targeting the ATP-binding pocket of the VEGFR-2 kinase domain represent a major class of anti-angiogenic therapies. By competing with ATP, these inhibitors prevent receptor autophosphorylation and consequently block the downstream signaling events that drive angiogenesis.

This compound: Mechanism of Action and Kinase Selectivity

This compound is a potent small molecule inhibitor that targets the kinase activity of VEGFR-2. Its mechanism of action involves binding to the ATP-binding site within the catalytic domain of the receptor, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues and inhibiting the autophosphorylation required for receptor activation.

While comprehensive, publicly available kinome-wide selectivity data for a compound precisely designated "this compound" is limited, analysis of closely related compounds such as "Vegfr-2-IN-28" reveals a focused selectivity profile. These inhibitors demonstrate high potency against VEGFR-2, with additional activity against other receptor tyrosine kinases, notably Fibroblast Growth Factor Receptors (FGFR1 and FGFR2). This suggests a targeted but not entirely exclusive interaction profile, a common characteristic among many kinase inhibitors. Understanding this cross-reactivity is crucial for predicting potential off-target effects and the overall therapeutic window.

Quantitative Data: Inhibitory Activity

The inhibitory potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzymatic and cellular assays. The following tables summarize representative data for potent VEGFR-2 inhibitors, including compounds structurally related to this compound.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | Representative IC50 (nM) |

| VEGFR-2 | Potent (low nM range) |

| FGFR1 | Active |

| FGFR2 | Active |

| PDGFRβ | Variable |

| c-Kit | Variable |

| EGFR | Low Activity |

Note: "Potent" and "Active" are used to describe the activity profile of compounds like Vegfr-2-IN-28 where specific public IC50 values are not consistently available. The data indicates significant inhibitory action.

Table 2: Cellular Anti-proliferative Activity of Representative VEGFR-2 Inhibitors

| Cell Line | Cancer Type | Representative IC50 (µM) |

| HUVEC | Normal Endothelial | Varies (often sub-micromolar) |

| HT-29 | Colon Cancer | ~1.14 |

| A549 | Lung Cancer | ~5.85 |

| HepG2 | Liver Cancer | ~4.61 |

| MCF-7 | Breast Cancer | ~9.77 |

| MKN-45 | Gastric Cancer | ~2.5 |

Note: Cellular IC50 values reflect the compound's ability to inhibit cell growth and are influenced by factors such as cell permeability and off-target effects, in addition to direct VEGFR-2 inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.

Objective: To determine the IC50 value of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or test compound)

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted test compound, and the VEGFR-2 enzyme.

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Include controls for 100% kinase activity (vehicle control) and 0% activity (no enzyme).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).

-

Termination and Signal Detection: Add the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, proportional to kinase inhibition).

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the controls and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation in Cells

This cellular assay measures the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation.

Objective: To determine the cellular potency of this compound in inhibiting VEGFR-2 activation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines expressing VEGFR-2.

-

Cell culture medium and serum.

-

This compound.

-

Recombinant human VEGF-A.

-

Phosphate Buffered Saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-VEGFR-2 (e.g., pY1175), anti-total-VEGFR-2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Serum Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation. Include unstimulated and vehicle-treated controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-VEGFR-2. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR-2 and the loading control to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each condition.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of VEGFR-2 phosphorylation.

Conclusion

This compound and related compounds are valuable tools for investigating the roles of VEGFR-2 in angiogenesis and for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a framework for the preclinical evaluation of such inhibitors. A thorough understanding of their selectivity, cellular activity, and the methodologies used to assess their effects is paramount for the accurate interpretation of research findings and for advancing the development of targeted cancer therapies.

Technical Guide: Downstream Signaling Pathways Modulated by VEGFR-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the physiological process of forming new blood vessels. In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor neovascularization, growth, and metastasis. Consequently, VEGFR-2 has emerged as a critical therapeutic target. Small molecule inhibitors, designed to block the kinase activity of VEGFR-2, are a cornerstone of anti-angiogenic therapy. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by VEGFR-2 inhibition, using the hypothetical inhibitor VEGFR-2-IN-29 as a representative agent. It details the molecular cascades, presents quantitative data for well-characterized inhibitors to contextualize potency and selectivity, and provides comprehensive experimental protocols for assessing inhibitor efficacy.

Introduction to VEGFR-2 Signaling

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is predominantly expressed on vascular endothelial cells.[1] The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This activation initiates a complex network of downstream signaling cascades that orchestrate key cellular responses required for angiogenesis, including endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] Small molecule inhibitors, such as the conceptual this compound, typically function by competing with ATP at its binding site within the kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signals.[5]

Core Downstream Signaling Pathways of VEGFR-2

Inhibition of VEGFR-2 by an agent like this compound would lead to the abrogation of multiple critical signaling pathways. The primary cascades are detailed below.

The PLCγ-PKC-MAPK Pathway

Upon VEGFR-2 activation, Phospholipase C gamma (PLCγ) is recruited to phosphorylated tyrosine residue Y1175.[3] PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which subsequently triggers the Raf-MEK-ERK (MAPK) cascade, a central pathway that promotes endothelial cell proliferation.[3][6]

The PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of endothelial cell survival and vascular permeability.[7] Activated VEGFR-2 can engage PI3K, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[8] Akt proceeds to phosphorylate a multitude of substrates that promote cell survival by inhibiting apoptosis.[7][8]

FAK and p38 MAPK Migration Pathways

Endothelial cell migration is essential for the formation of new vascular networks. VEGFR-2 activation triggers migration through several interconnected pathways. One key mechanism involves the phosphorylation of tyrosine residue Y1214, which recruits adaptor proteins like NCK, leading to the activation of the p38 MAPK pathway.[6] Separately, VEGFR-2 can associate with and activate Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration.[8]

Quantitative Data Presentation: Kinase Inhibition Profiles

The potency and selectivity of a VEGFR-2 inhibitor are critical parameters. While data for the hypothetical this compound is unavailable, the following table summarizes the in vitro inhibitory activities (IC50 values) of several well-characterized small molecule inhibitors against VEGFR-2 and a panel of other kinases. This provides a comparative framework for evaluating novel compounds.

| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |

| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), AXL (7), FLT3 (11.3)[9][10] |

| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530)[3] |

| SKLB1002 | 32 | c-kit (620), Ret (2500), FMS (2900), PDGFRα (3100)[11] |

| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[3] |

| Sunitinib | 80 | PDGFRβ (2), c-Kit[9] |

| SU1498 | 700 | -[4][12] |

| Compound 28 (SOMCL-286) | 2.9 | FGFR1 (1.0), FGFR2 (4.5)[13] |

Table 1: Comparative in vitro kinase inhibitory activities of selected VEGFR-2 inhibitors.

Experimental Protocols

Assessing the biological effects of a VEGFR-2 inhibitor requires a suite of in vitro assays. Below are detailed protocols for key experiments.

General Experimental Workflow

The evaluation of a novel VEGFR-2 inhibitor typically follows a hierarchical workflow, starting from biochemical assays to more complex cellular and in vivo models.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the isolated VEGFR-2 kinase. It quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[8][14]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP solution

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Setup: To each well of the microplate, add the test inhibitor dilution (or vehicle control).

-

Enzyme Addition: Add the VEGFR-2 enzyme and substrate mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a 15-40 minute incubation at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Subtract the background (no enzyme) signal from all readings. Normalize the data to the positive (vehicle) and negative (no ATP or high concentration inhibitor) controls. Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Western Blot Analysis of VEGFR-2 Phosphorylation

This cellular assay assesses the ability of an inhibitor to block VEGF-induced autophosphorylation of VEGFR-2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).[7][15]

Materials:

-

HUVECs or other endothelial cells

-

Cell culture medium (e.g., EGM-2)

-

Serum-free basal medium

-

Recombinant human VEGF-A

-

Test Inhibitor (e.g., this compound)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (e.g., pTyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture: Plate HUVECs and grow to 80-90% confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, replace the growth medium with serum-free basal medium and incubate for 4-6 hours.

-

Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of the test inhibitor for 1-2 hours. Include a vehicle (DMSO) control.

-

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Leave one well unstimulated as a negative control.

-

Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-pVEGFR2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR-2 and β-actin to ensure equal protein loading and to normalize the phosphorylation signal.

HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the inhibitor's effect on VEGF-stimulated endothelial cell growth.[16][17]

Materials:

-

HUVECs and complete growth medium (EGM-2)

-

Serum-free basal medium

-

Recombinant human VEGF-A

-

Test Inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with serum-free basal medium and incubate for 12-24 hours to synchronize the cells.

-

Treatment: Replace the starvation medium with medium containing serial dilutions of the test inhibitor. Add VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include appropriate controls: vehicle + VEGF (positive control), vehicle alone (basal proliferation), and medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of proliferation inhibition relative to the positive control (VEGF-stimulated). Determine the IC50 value from the dose-response curve.

Conclusion

The inhibition of VEGFR-2 is a clinically validated strategy for combating tumor angiogenesis. A thorough understanding of the downstream signaling pathways—primarily the PLCγ-MAPK, PI3K/Akt, and FAK/p38 MAPK cascades—is fundamental for the rational design and evaluation of novel inhibitors like this compound. The efficacy of such inhibitors is quantified through a systematic application of in vitro biochemical and cellular assays, which measure direct kinase inhibition, blockade of cellular signaling events, and functional consequences such as the suppression of endothelial cell proliferation. This guide provides the foundational knowledge and detailed methodologies required for the preclinical assessment of next-generation VEGFR-2 inhibitors.

References

- 1. amsbio.com [amsbio.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. VEGFR2 Kinase Inhibitor VII, SKLB1002 The VEGFR2 Kinase Inhibitor VII, SKLB1002 controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]

- 12. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]

- 13. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. spandidos-publications.com [spandidos-publications.com]

Preclinical Profile of VEGFR-2-IN-29: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on VEGFR-2-IN-29, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization, offering a valuable resource for professionals in oncology and angiogenesis research.

Core Compound Data

This compound, also identified as Compound 5 and WAY-302159, is a small molecule inhibitor belonging to the quinoline amide class of compounds. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | N-(3-nitrophenyl)-8-quinolinamine |

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| CAS Number | 62802-77-1 |

| Molecular Weight | 293.28 g/mol |